molecular formula C23H29NO B13787969 N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6605-95-4

N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]

Cat. No.: B13787969
CAS No.: 6605-95-4
M. Wt: 335.5 g/mol
InChI Key: HVAGLFDOZPAKNY-UHFFFAOYSA-N
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Description

N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is a synthetic organic compound characterized by a norgranatanol backbone modified with a benzhydryl ether group at the 3-alpha position and methyl substitutions at the N and 7 positions.

Properties

CAS No.

6605-95-4

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

3-benzhydryloxy-7,9-dimethyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C23H29NO/c1-17-13-20-15-22(16-21(14-17)24(20)2)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-23H,13-16H2,1-2H3

InChI Key

HVAGLFDOZPAKNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(CC(C1)N2C)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. These intermediates are then subjected to further chemical transformations, including reduction and etherification, to yield the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated analogs.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with altered chemical and physical properties.

Scientific Research Applications

N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether to three related compounds based on molecular structure, functional groups, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether Norgranatanol Benzhydryl ether, N/7-methyl groups ~375 (estimated) Neurological modulation
Nordihydrocapsaicin Capsaicin derivative Vanillyl group, methyl substitutions 293.41 Pain relief, TRPV1 agonism
Benzalkonium chloride (BAC12) Quaternary ammonium Benzyl group, alkyl chain ~351.98 (C12 variant) Antimicrobial, surfactant
Nordihydroguaiaretic acid (NDGA) Lignan derivative Catechol groups, methoxy substitutions 302.37 Antioxidant, anti-inflammatory

Key Findings

Lipophilicity and Bioavailability: The benzhydryl ether group in the target compound increases lipophilicity compared to Nordihydrocapsaicin (which retains polar vanillyl groups) and NDGA (catechol-based polarity) . This property may enhance blood-brain barrier penetration, a critical advantage for CNS-targeted therapeutics. In contrast, BAC12’s quaternary ammonium structure confers water solubility and surfactant properties, limiting its utility in neurological applications .

This contrasts with NDGA’s antioxidant mechanism via free radical scavenging . Methyl substitutions at N and 7 positions may reduce metabolic degradation compared to Nordihydrocapsaicin, which undergoes rapid hepatic glucuronidation .

Antimicrobial Activity :

  • While BAC12 exhibits broad-spectrum antimicrobial activity due to its membrane-disrupting quaternary ammonium group , the target compound’s benzhydryl ether is unlikely to share this mechanism. Instead, its activity (if any) may relate to protein-binding interference.

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